(S)-propyl 2-aminopropanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

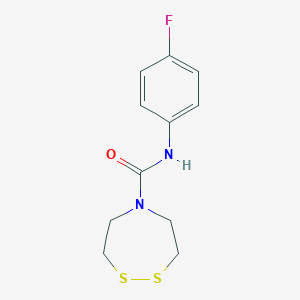

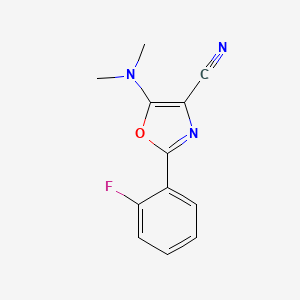

“(S)-propyl 2-aminopropanoate hydrochloride” is a chemical compound with the molecular formula C6H13NO2.ClH . It is also known as “(S)-Isopropyl-2-aminopropanoate Hydrochloride” and "isopropyl (2S)-2-aminopropanoate hydrochloride" .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 167.64 . The compound is in physical form .Aplicaciones Científicas De Investigación

Immunosuppressive Drug Development

A study on the synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols, structurally simplified from myriocin, highlights the potential of these compounds as immunosuppressive agents. The research found that the absolute configuration at the quaternary carbon affects activity, with certain hydroxyalkyl or lower alkyl groups being favorable for potent immunosuppressive activity. One compound, 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, demonstrated significant activity, suggesting its utility in organ transplantation M. Kiuchi et al., 2000.

Corrosion Inhibition

Research on amino acid-based imidazolium zwitterions, including a compound similar to "(S)-propyl 2-aminopropanoate hydrochloride," indicated their high efficacy as corrosion inhibitors for mild steel. These novel compounds showed remarkable inhibition efficiency, with one variant achieving up to 96.08% efficiency at low concentrations. This study highlights the potential of these compounds in protecting metals from corrosion V. Srivastava et al., 2017.

Uterine Relaxant Activity

A series of novel racemic compounds, including 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides, were synthesized and shown to exhibit potent uterine relaxant activity. These compounds delayed the onset of labor in pregnant rats and displayed higher cAMP releasing potential than isoxsuprine hydrochloride, with minimal cardiac stimulant potential. This research suggests the therapeutic potential of these compounds in managing preterm labor C. Viswanathan et al., 2006.

Synthesis of Novel Compounds with Therapeutic Applications

Studies have also focused on the synthesis of novel compounds for potential therapeutic applications. For example, the synthesis, resolution, and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters were explored using a compound structurally related to "this compound." This research underpins the development of new drugs by providing foundational knowledge on the synthesis and configuration of bioactive compounds S. Drewes et al., 1992.

Safety and Hazards

“(S)-propyl 2-aminopropanoate hydrochloride” is classified as a warning substance . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

propyl (2S)-2-aminopropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-4-9-6(8)5(2)7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVGTEGRZQSNTH-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)[C@H](C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-allyl-3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2839266.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2839271.png)

![(2-methoxypyridin-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2839272.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione](/img/structure/B2839274.png)

![N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2839275.png)

![[2-(3-Methyltriazol-4-yl)-3H-benzimidazol-5-yl]methanol](/img/structure/B2839276.png)